molecular formula C9H15NO3 B027677 N-Boc-3-pyrrolidinone CAS No. 101385-93-7

N-Boc-3-pyrrolidinone

Cat. No.: B027677
CAS No.: 101385-93-7
M. Wt: 185.22 g/mol
InChI Key: JSOMVCDXPUXKIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-3-pyrrolidinone can be synthesized through various methods. One common method involves the oxidation of 3-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester using Dess-Martin periodinane in dichloromethane . The reaction is typically carried out at room temperature for 16 hours .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

IUPAC Name

tert-butyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOMVCDXPUXKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332887
Record name N-Boc-3-pyrrolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101385-93-7
Record name 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101385-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-3-pyrrolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
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Synthesis routes and methods I

Procedure details

N-Boc-3-pyrrolodinol (17.192 g, 0.092 mole) in 50 mL anhydrous methylene chloride was added to a solution of (60 g, 0.276 mole) of pyridinechlorochromate in 300 mL anhydrous methylene chloride which was surrounded by a water bath at room temperature. After stirring at room temperature for 4 hours an additional (60 g, 0.276 mole) of pyridinechlorochromate was added and the reaction was stirred over night. The reaction had gone to completion by the next morning and was diluted with 400 mL diethyl ether and filtered through a pad of celite 521 filter aid using excess diethyl ether to wash through. Evaporation gave a black oil which was flash chromatographed over silica gel eluting with 40% ethyl acetate in hexane to provide the title compound (12.5 g, 71%) as an oil. Mass Spec FD+MI=184.9, (MW=185) 1H NMR (300 MHz CDCl3) δ 1.49 (9H, s); 2.56-2.61 (2H, t); 3.75-3.80 (4H, t).
Quantity
17.192 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two
Yield
71%

Synthesis routes and methods II

Procedure details

Prepared from (R)-(+)-1-Boc-3-pyrrolidinol using the Dess-Martin oxidation (Dess, D. B.; Martin, J. C.; J. Am. Chem. Soc., 1991, 113, 7277)(85%).
Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 3.4 ml of dimethylsulfoxide in 10 ml of methylene chloride was added to a solution of 2.0 ml oxalyl chloride in 50 ml of methylene chloride, maintained at -50° to -60° C., and immediately afterwards a solution of 3.74 g of (3R)-1-(t-butoxycarbonyl)-3-hydroxypyrrolidine in 20 ml of methylene chloride was added to the mixture over a period of about 2 minutes. The reaction mixture was kept stirred for 15 minutes at -50° to -60° C., and then 14 ml of triethylamine were added to it. The mixture was stirred at the same temperature for a further 5 minutes, and the stirring was then continued while allowing its temperature to rise to ambient. The reaction mixture was mixed with 100 ml of water and extracted with methylene chloride. The organic extract was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was chromatographed on a silica gel column, eluted with a 2/1 mixture of benzene and ethyl acetate, giving 3.61 g of 1-(t-butoxycarbonyl)-3-pyrrolidone as an oil.
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

In a 1 l three-necked flask, 10 g of N-Boc-3-hydroxypyrrolidine are dissolved in 350 ml of dimethyl sulphoxide in the presence of 52.3 ml of triethylamine. 28 g of pyridine-sulphur trioxide complex dissolved in 350 ml of dimethyl sulphoxide are added dropwise to the above solution. The reaction mixture is stirred for 4 hours at ambient temperature. The reaction medium is acidified to pH 4.5-5 with a 1M solution of hydrochloric acid and the reaction mixture is then extracted with ethyl acetate. The organic phases are combined and then dried over anhydrous sodium sulphate. The residue is filtered through silica gel (1/1 heptane/ethyl acetate). 5.7 g of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester are obtained. Yield: 58%.
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
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Reaction Step Three
Quantity
52.3 mL
Type
solvent
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: Can N-Boc-3-pyrrolidinone be used as a starting material for the synthesis of chiral alcohols?

A1: Yes, this compound can be enantioselectively reduced to its corresponding chiral alcohol. Research has shown that using carrots (Daucus carota root) as a biocatalyst can achieve high conversion and selectivity in this reaction. [] This method offers a promising alternative to traditional chemical synthesis routes. For water-insoluble ketones like this compound, adding co-solvents can improve the reaction efficiency. []

Q2: How does this compound compare to other substrates in terms of its reactivity with ω-transaminases?

A2: Studies on a thermostable ω-transaminase from Chloroflexi bacterium revealed that this enzyme shows significant reactivity towards aromatic amino donors and receptors. [, ] While the enzyme exhibits good affinity towards this compound, it's important to note that its activity might be comparatively lower than that observed with some aromatic substrates. [] Further research, including site-specific mutagenesis, has focused on enhancing the enzyme's activity towards cyclic substrates like this compound. [, ]

Q3: What are the advantages of using biocatalysts like carrots for the reduction of this compound compared to other methods?

A3: Utilizing carrots for the asymmetric reduction of this compound offers several benefits compared to traditional methods like baker's yeast. These advantages include higher conversion rates, improved selectivity towards the desired chiral alcohol, and a simplified work-up process. [] Researchers observed that carrots function efficiently even in the absence of water, further simplifying the reaction conditions. []

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